molecular formula C6H8NO3P B1643815 Pyridin-3-ylmethylphosphonic acid CAS No. 74095-34-4

Pyridin-3-ylmethylphosphonic acid

Cat. No. B1643815
CAS RN: 74095-34-4
M. Wt: 173.11 g/mol
InChI Key: QDDHHQXANXQQAY-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethylphosphonic acid (CAS# 74095-34-4) is a useful research chemical . It has a molecular weight of 173.11 and a molecular formula of C6H8NO3P .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES: C1=CC(=CN=C1)CP(=O)(O)O . The InChI representation is InChI=1S/C6H8NO3P/c8-11(9,10)5-6-2-1-3-7-4-6/h1-4H,5H2,(H2,8,9,10) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 173.11 and a molecular formula of C6H8NO3P . Other physical and chemical properties such as color, density, hardness, and melting and boiling points are not available in the search results .

Scientific Research Applications

Crystal Structure and Solid State Organization

Pyridin-3-ylmethylphosphonic acid and its derivatives demonstrate notable properties in solid-state organization. For instance, Zoń et al. (2011) synthesized and analyzed the structural properties of three pyridylphosphonic acids, which appear in zwitterionic forms in the solid state. These compounds organize into polar three-dimensional networks through strong hydrogen-bond interactions, and their crystal structures are stabilized by weaker C–H⋯O hydrogen bonds and π⋯π or CO⋯π interactions. This research highlights the potential of these compounds in crystal engineering and materials science (Zoń et al., 2011).

Synthesis and Application in Amide Bond Formation

In another application, Dunetz et al. (2011) developed a mild method using T3P (n-propanephosphonic acid anhydride) and pyridine for low-epimerization amide bond formation. This method is particularly effective for coupling racemization-prone acid substrates and amines, showcasing the utility of pyridine and related phosphonic acids in organic synthesis and pharmaceutical chemistry (Dunetz et al., 2011).

Complexation Properties

Matczak-Jon et al. (2010) investigated the complexation of Zn(II), Mg(II), and Ca(II) with pyridin-2-yl)aminomethane-1,1-diphosphonic acids and related derivatives. The study revealed significant insights into the solution properties of these compounds and their impact on metal complexation. This research is critical for understanding the coordination chemistry and potential applications in catalysis and material science (Matczak-Jon et al., 2010).

Ligand Design for Metal Complexes

The work of Zavras et al. (2011) focused on the synthesis of metal phosphonates using 2-pyridylmethylphosphonic acid. They explored the influence of metal geometry and coordination preferences of the ligand. This systematic investigation led to the isolation of various metal phosphonates, contributing to the field of coordination chemistry and the design of metal-organic frameworks (Zavras et al., 2011).

Safety and Hazards

Pyridin-3-ylmethylphosphonic acid can cause skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

pyridin-3-ylmethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NO3P/c8-11(9,10)5-6-2-1-3-7-4-6/h1-4H,5H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDHHQXANXQQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74095-34-4
Record name (Pyridin-3-ylmethyl)phosphonic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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